3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one
Description
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one is a chalcone derivative synthesized via base-catalyzed Claisen-Schmidt condensation. This reaction typically involves 2,6-dichlorobenzaldehyde and acetophenone derivatives under alkaline conditions, as demonstrated in the synthesis of analogous compounds . The compound features a propenone (α,β-unsaturated ketone) bridge connecting a 2,6-dichlorophenyl group and a phenyl ring, adopting an E-configuration around the C=C bond .
Chalcones are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Crystallographic studies reveal non-planarity between the two aromatic rings (dihedral angle: 6.21°), which may impact binding to biological targets .
Structure
3D Structure
Properties
CAS No. |
81226-97-3 |
|---|---|
Molecular Formula |
C15H10Cl2O |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |
InChI Key |
DBXDWKVTMRWZDM-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Ethanol/NaOH Protocol
In a representative procedure, equimolar quantities of 2,6-dichlorobenzaldehyde (1.7 g, 0.01 mol) and acetophenone (1.2 g, 0.01 mol) are dissolved in absolute ethanol (8 mL) under ice-cooling. Aqueous NaOH (10%, 10 mL) is added dropwise, and the mixture is stirred for 5–24 hours, yielding a yellow precipitate. Filtration and washing with cold ethanol afford the crude product, which is recrystallized for purification.
Critical Parameters:
-
Molar Ratio: 1:1 aldehyde-to-ketone ratio ensures minimal side products.
-
Temperature: Ice bath (0–5°C) initiation mitigates exothermic side reactions.
-
Base Concentration: 10% NaOH optimizes reaction kinetics without excessive saponification.
Solvent Engineering: PEG-400 as a Sustainable Alternative
Recent innovations employ polyethylene glycol-400 (PEG-400) as a recyclable solvent, aligning with green chemistry principles. This method enhances reaction efficiency while reducing volatile organic compound (VOC) usage.
PEG-400-Mediated Synthesis
A mixture of 2,6-dichlorobenzaldehyde (0.01 mol) and acetophenone (0.01 mol) in PEG-400 (10 mL) is stirred with NaOH (0.012 mol) at room temperature for 2–4 hours. The homogeneous solution facilitates rapid condensation, with the product precipitating upon cooling. PEG-400 is recovered via distillation and reused for subsequent batches.
Advantages Over Traditional Methods:
-
Reaction Time: Reduced from 24 hours to 4 hours.
-
Yield Improvement: >90% purity due to enhanced solubility and mixing.
-
Environmental Impact: Eliminates ethanol waste, reducing VOC emissions.
Base Catalyst Variations: NaOH vs. KOH
The choice of base significantly influences reaction kinetics and product purity. While NaOH is standard, KOH offers distinct advantages in specific contexts.
Potassium Hydroxide (KOH) Protocol
Dissolving 2,6-dichlorobenzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (70 mL) with KOH (0.0128 mol) initiates condensation under ice-cooling. After 30 minutes, stirring continues at 20–25°C for 4–6 hours. The product is isolated via filtration and recrystallized from ethanol.
Comparative Analysis:
| Parameter | NaOH | KOH |
|---|---|---|
| Reaction Time | 5–24 hours | 4–6 hours |
| Yield | 70–85% | 75–88% |
| Byproduct Formation | Moderate | Minimal |
KOH’s stronger basicity accelerates enolate formation, shortening reaction times and improving yields.
Optimization of Reaction Parameters
Temperature Control
Ice bath initiation (0–5°C) followed by gradual warming to room temperature prevents thermal degradation of intermediates. Prolonged stirring at 25°C ensures complete conversion.
Solvent Volume and Concentration
Ethanol volumes of 8–15 mL per 0.01 mol substrate balance solubility and precipitation kinetics. Higher volumes delay crystallization, while lower volumes risk premature precipitation.
Purification Techniques
Recrystallization
Crude chalcone is recrystallized from hot ethanol (95%), achieving >95% purity. Slow cooling promotes large crystal formation, simplifying filtration.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones or related derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one exhibits promising anticancer properties . It has been shown to induce apoptosis in cancer cells through the activation of caspases while inhibiting anti-apoptotic proteins. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound also demonstrates antimicrobial activity , making it relevant in the development of new antibiotics. Studies have reported its effectiveness against various bacterial strains, suggesting its utility in combating infections .
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer and antimicrobial properties, this chalcone has been investigated for its anti-inflammatory and antioxidant effects. These properties are attributed to its ability to modulate cellular signaling pathways, providing further avenues for therapeutic applications in inflammatory diseases.
Industrial Applications
This compound finds applications in several industrial sectors:
- Dyes and Pigments: This compound serves as a precursor for synthesizing dyes and pigments due to its vibrant color properties.
- Photochromic Materials: Its unique optical properties make it suitable for developing photochromic materials used in various optical devices.
Case Study 1: Anticancer Mechanism Analysis
A study conducted on the anticancer effects of this compound revealed that the compound activates intrinsic apoptotic pathways in human cancer cell lines. The research utilized flow cytometry to assess apoptosis levels and Western blotting to analyze protein expression related to apoptosis regulation. The findings confirmed that treatment with this chalcone significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Case Study 2: Antimicrobial Efficacy Testing
In vitro testing of the antimicrobial efficacy of this compound against common pathogens demonstrated a significant reduction in bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness against both Gram-positive and Gram-negative bacteria. This case study underscores its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The biological activities of 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Chalcones
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWG): The 2,6-dichloro substitution enhances electrophilicity of the α,β-unsaturated ketone, increasing reactivity in nucleophilic additions (e.g., cyclization to pyrimidinones) .
- Electron-Donating Groups (EDG): Methoxy (4-OCH₃) or methyl (3-CH₃) substituents improve solubility and may modulate bioactivity.
- Fluorine Substitution: The 3-fluoro group in (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one introduces steric hindrance and alters dipole moments, affecting crystal packing .
Crystallographic and Physicochemical Properties
- Non-Planarity: The dihedral angle between aromatic rings in this compound (6.21°) contrasts with near-planar chalcones, influencing π-π stacking and van der Waals interactions .
- Packing Motifs: C–H···π and van der Waals interactions dominate in dichlorophenyl chalcones, whereas methoxy-substituted analogs exhibit additional hydrogen bonding .
- Melting Points: The parent compound melts at 116–118°C , while derivatives with bulky groups (e.g., 3-methylphenyl) likely have higher melting points due to increased lattice energy .
Biological Activity
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₅H₁₀Cl₂O
- Molecular Weight : 277.145 g/mol
- CAS Number : 59826-46-9
Biological Activities
This compound exhibits a range of biological activities including:
- Antifungal Activity : Demonstrated effectiveness against various fungal strains, indicating potential for use in antifungal therapies.
- Antibacterial Activity : Effective against several bacterial pathogens, making it a candidate for developing new antibacterial agents .
- Antiviral Activity : Exhibits activity against certain viruses, suggesting its utility in antiviral drug development.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has shown promising results in inhibiting the growth of various cancer cell lines .
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, which may contribute to its anticancer and antimicrobial effects.
- Receptor Modulation : It can modulate receptor activities that are critical in signaling pathways associated with cell proliferation and survival.
Anticancer Activity
In a study evaluating the antiproliferative effects of various chalcones, this compound exhibited significant growth inhibition against several cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The compound's IC50 values were comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Studies
A series of antimicrobial tests revealed that this compound showed moderate activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 15 | Induces apoptosis in cancer cells |
| 3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Antimicrobial | 20 | Effective against bacterial strains |
| 3-(4-Methoxyphenyl)-1-(2-chlorophenyl)prop-2-en-1-one | Antiviral | 25 | Shows antiviral activity against specific viruses |
Q & A
What are the common synthetic routes for 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
The compound is typically synthesized via Claisen-Schmidt condensation between 2,6-dichlorobenzaldehyde and acetophenone derivatives under basic or acidic conditions. Key variables include solvent choice (e.g., ethanol, methanol), catalyst (NaOH, KOH, or HCl), and temperature control (60–80°C). Optimization involves adjusting molar ratios (1:1.2 for aldehyde:ketone) and reaction time (6–12 hours) to minimize side products like aldol adducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
How can X-ray crystallography and DFT calculations resolve discrepancies in molecular geometry predictions for this compound?
Advanced Research Focus
X-ray diffraction provides precise bond lengths, angles, and torsion angles (e.g., C=O bond ~1.22 Å, C-Cl ~1.74 Å), while DFT simulations (B3LYP/6-311G** basis set) predict electronic properties. Discrepancies arise in non-planar regions due to steric hindrance from chlorine substituents. Cross-validation using Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize the crystal lattice .
What spectroscopic techniques are most effective for characterizing the stereochemistry of α,β-unsaturated ketones like this compound?
Basic Research Focus
1H NMR (400 MHz, CDCl3) reveals coupling constants (J = 15–16 Hz for trans olefinic protons) to confirm the E-isomer. IR spectroscopy identifies the conjugated carbonyl stretch (~1660 cm⁻¹). UV-Vis (λmax ~280–320 nm) and mass spectrometry (EI-MS, [M]+ ion) further validate molecular structure. For ambiguous cases, NOESY NMR detects spatial proximity between aromatic protons and the enone system .
How can researchers address unexpected by-products formed during Michael addition reactions involving this compound?
Advanced Research Focus
By-products often stem from competing 1,2- versus 1,4-addition pathways. Reaction monitoring via TLC or in-situ FTIR helps identify intermediates. Optimizing nucleophile strength (e.g., Grignard vs. enolate) and solvent polarity (THF vs. DMF) suppresses undesired pathways. Computational modeling (Gaussian 09) of transition states provides mechanistic insights into regioselectivity .
What purification methods are recommended for isolating this compound from complex reaction mixtures?
Basic Research Focus
Flash chromatography (silica gel, 4:1 hexane/ethyl acetate) effectively separates the target compound from unreacted precursors. Recrystallization in ethanol or methanol yields high-purity crystals. For trace impurities, preparative HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, confirmed by GC-MS .
How do substituent effects (e.g., chlorine position) influence electronic properties and reaction pathways?
Advanced Research Focus
Electron-withdrawing chlorine groups at the 2,6-positions reduce electron density at the carbonyl, increasing electrophilicity. Cyclic voltammetry shows a 0.3 V anodic shift in reduction potential compared to non-chlorinated analogs. Hammett plots correlate substituent position with reaction rates in nucleophilic additions, validated by DFT-computed Fukui indices .
What are key considerations in scaling up synthesis from milligram to gram quantities?
Basic Research Focus
Scale-up requires solvent recycling (e.g., ethanol distillation), catalyst recovery (e.g., NaOH neutralization), and efficient heat dissipation to prevent exothermic runaway. Batch reactors with controlled stirring (500 rpm) improve mixing. Process analytical technology (PAT) monitors reaction progress in real time .
How do Hirshfeld surface analyses enhance understanding of crystal packing?
Advanced Research Focus
Hirshfeld surfaces (dnorm mapped) quantify intermolecular contacts: 35% H···H, 25% C···Cl, and 15% C···O interactions. Fingerprint plots distinguish dominant contacts (e.g., sharp spikes for Cl···H). This guides co-crystal design for improved solubility or stability .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
